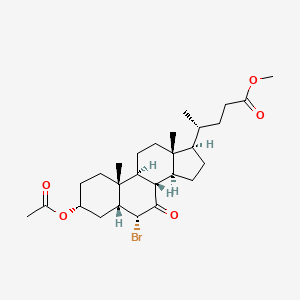

Methyl (3alpha,5beta,6alpha)-3-(Acetyloxy)-6-bromo-7-oxo-cholan-24-oic Acid Ester

Description

Methyl (3alpha,5beta,6alpha)-3-(Acetyloxy)-6-bromo-7-oxo-cholan-24-oic Acid Ester is a synthetic steroidal derivative characterized by a bromine atom at position 6, an acetyloxy group at position 3, and a ketone at position 6. Its molecular formula is C29H43BrO7 (CAS: 10452-63-8) . This compound belongs to the cholane family, which is structurally related to bile acids and their derivatives. Its synthesis typically involves bromination and acetylation steps, leveraging intermediates like deoxycholic acid .

Properties

Molecular Formula |

C27H41BrO5 |

|---|---|

Molecular Weight |

525.5 g/mol |

IUPAC Name |

methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3-acetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C27H41BrO5/c1-15(6-9-22(30)32-5)18-7-8-19-23-20(11-13-26(18,19)3)27(4)12-10-17(33-16(2)29)14-21(27)24(28)25(23)31/h15,17-21,23-24H,6-14H2,1-5H3/t15-,17-,18-,19+,20+,21+,23+,24-,26-,27-/m1/s1 |

InChI Key |

QIEYNRSCBAKRLA-RMECXWGLSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)[C@@H]([C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)Br)C |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)C(C4C3(CCC(C4)OC(=O)C)C)Br)C |

Origin of Product |

United States |

Biological Activity

Methyl (3alpha,5beta,6alpha)-3-(Acetyloxy)-6-bromo-7-oxo-cholan-24-oic acid ester, also known as (3alpha,5beta,6alpha,12alpha)-3,12-bis(acetyloxy)-6-bromo-7-oxocholan-24-oic acid methyl ester, is a complex organic compound derived from cholic acid. This compound has garnered interest due to its potential biological activities and applications in pharmacology.

- Molecular Formula : C29H43BrO7

- Molecular Weight : 583.55 g/mol

- CAS Number : 10452-63-8

The compound features multiple functional groups, including acetoxy and bromo groups, which contribute to its reactivity and biological activity. The presence of the oxo group further enhances its potential interactions within biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications and mechanisms of action.

1. Antitumor Activity

Research has indicated that derivatives of cholanoic acids can exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in immune cells. This suggests a possible role in managing inflammatory diseases .

3. Cholesterol Regulation

Given its structural similarity to bile acids, this compound may influence cholesterol metabolism. Some studies indicate that cholanoic acid derivatives can modulate lipid profiles by enhancing the excretion of cholesterol and regulating hepatic lipid metabolism .

Case Studies and Research Findings

Several case studies have documented the effects of this compound on different biological systems:

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Cytokine Modulation : It alters cytokine production in immune cells, contributing to its anti-inflammatory effects.

- Lipid Metabolism Regulation : The compound influences enzymes involved in cholesterol metabolism, promoting lipid homeostasis.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Bromine vs. Ethyl groups (e.g., CAS 915038-26-5) increase hydrophobicity but reduce polarity .

- Acetyloxy vs. Ethoxycarbonyloxy at C3 : Acetyloxy groups (e.g., CAS 10452-63-8) are more electron-withdrawing than ethoxycarbonyloxy (CAS 125112-73-4), affecting metabolic stability and enzyme interactions .

Stereochemical Variations

The 3α,5β,6α configuration in the target compound contrasts with analogs like CAS 57706-68-0 (3β,5α), which alters ring conformation and biological target affinity. For example, 3α-substituted cholanes often mimic natural bile acids, while 3β derivatives may exhibit divergent pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.